4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide is listed in PubChem, a public database of chemical information. While PubChem does not provide details on specific research applications, it offers a platform for scientists to share information and potentially discover new research avenues for this molecule. Source: 4-bromo-N-cyclopropylbenzenesulfonamide | C9H10BrNO2S | CID 744748 - PubChem:
4-Bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide is a chemical compound characterized by its unique structure, which includes a bromine atom, two fluorine atoms, and a sulfonamide functional group attached to a cyclopropyl moiety. Its molecular formula is C₉H₈BrF₂N₁O₂S, and it exhibits a triclinic crystal structure with notable bond lengths and angles that contribute to its stability and reactivity. The compound is synthesized from 4-bromo-2,5-difluorobenzenesulfonyl chloride and cyclopropylamine in the presence of triethylamine as a base in dichloromethane solvent .
The primary reaction for synthesizing 4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide involves the nucleophilic substitution of the sulfonyl chloride with cyclopropylamine. This reaction can be summarized as follows:
This reaction highlights the reactivity of the sulfonyl chloride group, which readily reacts with amines to form sulfonamides.
Research indicates that compounds similar to 4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide exhibit various biological activities. Sulfonamides are known for their antibacterial properties and have been studied for their potential in treating conditions such as hepatitis C and cancer through inhibition of specific enzymes like non-nucleoside thumb pocket 2 HCV NS5B polymerase . The structural features of this compound may enhance its efficacy in these biological applications.
The synthesis of 4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide involves several key steps:
This method yields high purity and good yields of the desired compound .
4-Bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide has potential applications in:
Studies on similar sulfonamide derivatives suggest that they can interact with biological targets through various mechanisms including enzyme inhibition and radical reactions. The unique structural features of 4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide may influence its interaction profiles, making it a candidate for further pharmacological studies.
Several compounds share structural similarities with 4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide. Below is a comparison highlighting their uniqueness:
These comparisons illustrate how variations in substituents can lead to significant differences in chemical behavior and biological activity.